molecular formula C18H27N5O3S B6508118 N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 872608-26-9

N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6508118
CAS No.: 872608-26-9
M. Wt: 393.5 g/mol
InChI Key: SPOVUDCZMHWRPE-UHFFFAOYSA-N
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Description

N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a fused diazino-pyrimidine core with multiple substituents, including tert-butyl, butyl, methyl, and a sulfanyl-linked acetamide group. The compound’s synthesis likely involves multi-step reactions, leveraging nucleophilic substitution and cyclization strategies common in diazine chemistry .

Properties

IUPAC Name

N-tert-butyl-2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3S/c1-7-8-9-11-19-14-13(16(25)23(6)17(26)22(14)5)15(20-11)27-10-12(24)21-18(2,3)4/h7-10H2,1-6H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOVUDCZMHWRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=N1)SCC(=O)NC(C)(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion These properties significantly impact a drug’s bioavailability and therapeutic efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthetic approaches, and spectroscopic characteristics.

Core Structure and Substituent Variations

a. Pyrazolo[1,5-a]pyrimidine Derivatives

  • Example Compound: tert-Butyl 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetate () Core: Pyrazolo[1,5-a]pyrimidine (vs. diazino-pyrimidine in the target). Substituents: 4-Fluorophenyl, diethyl, and ester-linked tert-butyl groups. Key Differences: The pyrazolo-pyrimidine core lacks the fused 5,7-dioxo-diazino ring system present in the target compound. The ester group in this derivative contrasts with the sulfanyl-acetamide linkage in the target, which may influence solubility and hydrogen-bonding capacity. Synthesis: Achieved via cyclocondensation of heptane-3,5-dione with a pyrazole precursor, yielding 72% after purification .

b. Diazino-Pyrimidine Analogs

  • Example Compound: Derivatives from and Core: Similar diazino or pyrimidine scaffolds but with distinct substitution patterns (e.g., trifluoromethyl, spiro rings). Substituents: highlights a spiro-diazaspiro[4.5]decane system with trifluoromethyl groups, while the target compound features simpler alkyl chains (butyl, tert-butyl). Implications: Trifluoromethyl groups in analogs may enhance metabolic stability compared to alkyl chains, while the tert-butyl group in the target could improve steric shielding .
Spectroscopic Comparisons
  • NMR Analysis :
    • demonstrates that substituent positioning (e.g., tert-butyl groups) significantly alters chemical shifts in regions corresponding to protons near heteroatoms (e.g., regions A and B in Figure 6 of ). For the target compound, the tert-butyl and butyl groups adjacent to the sulfanyl-acetamide moiety would likely induce upfield/downfield shifts distinct from fluorophenyl or trifluoromethyl-substituted analogs .
    • Example: In , the tert-butyl group in the ester derivative resonates at δ 1.34 ppm (singlet, 9H), whereas the target’s tert-butyl group may exhibit similar shielding but with splitting patterns influenced by neighboring sulfanyl and carbonyl groups .

Data Tables

Table 2: NMR Chemical Shift Comparison
Proton Environment Target Compound (Predicted) Pyrazolo-pyrimidine () Notes
tert-Butyl (CH3) δ ~1.3–1.4 ppm δ 1.34 ppm (s, 9H) Similar shielding in alkyl regions
Sulfanyl-linked CH2 δ ~3.8–4.0 ppm δ 3.82 ppm (s, 2H) Splitting influenced by S-linkage
Aromatic/heterocyclic protons δ 6.5–7.5 ppm δ 6.70–7.43 ppm Fluorophenyl shifts absent in target

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